1-Piperidin-3-Yl-Ethanone Hydrochloride
Overview
Description
1-Piperidin-3-yl-ethanone hydrochloride, also known as N-Phenylpiperidin-3-amino acetone hydrochloride or NR-07, is a chemical compound with a molecular formula of C10H16ClNO. It is a white crystalline powder .
Synthesis Analysis
The synthesis of 1-acetyl-3-amino piperidine hydrochloride involves reacting approximately equal amounts of acetic anhydride (Ac2O) and 3-amino piperidine (PAPI) in acetic acid solvent, and then adding hydrochloric acid to acidify to form 1-acetyl-3-amino piperidine hydrochloride .Molecular Structure Analysis
The molecular weight of 1-Piperidin-3-yl-ethanone hydrochloride is 163.64 g/mol. The molecular structure can be represented by the SMILES string O=C©C1CNCCC1.Cl .Chemical Reactions Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
1-Piperidin-3-Yl-Ethanone Hydrochloride is a solid compound . It is soluble in water and alcohol, and slightly soluble in ether .Scientific Research Applications
Synthesis and Characterization
- Compound synthesis using 1-Piperidin-3-yl-ethanone hydrochloride as a starting material, characterized through spectroscopic methods and evaluated for thermal stability and crystal structure using techniques like TGA, DSC, and XRD (Govindhan et al., 2017).
- Microwave-assisted synthesis of various compounds starting from 1-Piperidin-3-yl-ethanone hydrochloride, with structures confirmed through spectral data (Merugu et al., 2010).
Antimicrobial Activity
- Evaluation of antimicrobial activity in novel heterocyclic compounds containing tetrazoles and piperidine nuclei, synthesized from 1-Piperidin-3-yl-ethanone hydrochloride derivatives (Elavarasan et al., 2014).
Antileukemic Activity
- Synthesis and evaluation of novel compounds derived from 1-Piperidin-3-yl-ethanone hydrochloride for antileukemic activity against human leukemic cell lines (Vinaya et al., 2012).
Neurodegenerative Diseases
- Indole derivatives synthesized from 1-Piperidin-3-yl-ethanone hydrochloride exhibiting antioxidant properties and affinity for GluN2B/NMDA receptors, indicating potential in treating neurodegenerative diseases (Buemi et al., 2013).
Wound-Healing Potential
- In vivo evaluation of wound-healing potential of derivatives synthesized from 1-Piperidin-3-yl-ethanone hydrochloride, indicating significant healing and collagenation in wound models (Vinaya et al., 2009).
Structural and Computational Studies
- Investigation of hydrogen-bonding patterns and structural analysis through X-ray diffraction studies of compounds derived from 1-Piperidin-3-yl-ethanone hydrochloride (Balderson et al., 2007).
Electrochemical Synthesis
- Electrochemical synthesis of new phenylpiperazine derivatives starting from 1-Piperidin-3-yl-ethanone hydrochloride, offering an environmentally friendly method for compound synthesis (Nematollahi & Amani, 2011).
Safety And Hazards
Future Directions
Piperidine derivatives, including 1-Piperidin-3-Yl-Ethanone Hydrochloride, have a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-piperidin-3-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUKURXHHTZTMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-3-Yl-Ethanone Hydrochloride | |
CAS RN |
89895-05-6 | |
Record name | Ethanone, 1-(3-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89895-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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